N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide
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Description
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide” is a chemical compound that likely contains a furan ring, a pyrazine ring, and a thiophene ring . These types of compounds are often used in pharmaceuticals, organic materials, and bioactive molecules .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as pyrrolopyrazine derivatives, are synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The compound likely contains a furan ring, a pyrazine ring, and a thiophene ring . The exact molecular structure would need to be determined through further analysis.
Scientific Research Applications
Molecular Structure and Supramolecular Interactions
Compounds containing similar structural motifs to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, such as sulfonamide derivatives with furan and pyrazinyl substituents, exhibit interesting molecular twists and hydrogen bonding patterns. These interactions facilitate the formation of supramolecular chains and layers, which are crucial for developing new materials with specific optical and electronic properties (Asiri et al., 2012).
Antitumor and Antiviral Activities
Derivatives of sulfonamides, including those with pyrazole and thiophene groups, have shown significant antitumor activity against various cancer cell lines, such as MCF7 breast cancer cells. This suggests potential applications in developing novel anticancer therapies (Aly, 2009). Additionally, compounds incorporating sulfonamide, furazan, and thiophene moieties have demonstrated antiviral activities, indicating their potential as antiviral agents (Chen et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to this compound have been explored for the development of new heterocyclic compounds. These studies provide valuable insights into the chemical behavior of such compounds and open avenues for creating novel materials and drugs with improved properties (Yin et al., 2008).
Potential Applications in Glaucoma Treatment
Research into sulfonamide derivatives, including those with heterocyclic components similar to the target compound, has identified promising candidates for the treatment of glaucoma. These compounds inhibit carbonic anhydrase isoenzymes, reducing intraocular pressure, a key factor in glaucoma management (Chegaev et al., 2014).
Detection and Analytical Applications
The development of poly(3-methylthiophene) electrodes for the voltammetric detection of sulfonamides showcases the potential analytical applications of compounds within the same family as this compound. Such technologies could be used for the detection of pharmaceuticals and pollutants in various environments (Msagati & Ngila, 2002).
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-10-4-5-13(21-10)22(18,19)17-9-11-14(16-7-6-15-11)12-3-2-8-20-12/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVWUJXJSDIBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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